Kadsulignan H

Beschreibung

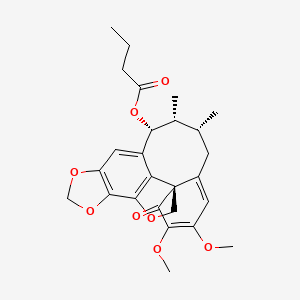

Structure

3D Structure

Eigenschaften

Molekularformel |

C26H30O8 |

|---|---|

Molekulargewicht |

470.5 g/mol |

IUPAC-Name |

[(1S,12R,13R,14R)-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] butanoate |

InChI |

InChI=1S/C26H30O8/c1-6-7-19(27)34-21-14(3)13(2)8-15-9-17(29-4)23(30-5)25(28)26(15)11-31-24-20(26)16(21)10-18-22(24)33-12-32-18/h9-10,13-14,21H,6-8,11-12H2,1-5H3/t13-,14-,21-,26+/m1/s1 |

InChI-Schlüssel |

KYPYUTUECVZWHD-WGUADZDVSA-N |

Isomerische SMILES |

CCCC(=O)O[C@@H]1[C@@H]([C@@H](CC2=CC(=C(C(=O)[C@@]23COC4=C3C1=CC5=C4OCO5)OC)OC)C)C |

Kanonische SMILES |

CCCC(=O)OC1C(C(CC2=CC(=C(C(=O)C23COC4=C3C1=CC5=C4OCO5)OC)OC)C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Kadsulignan H: A Technical Guide on its Discovery, Origin, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kadsulignan H, a lignan isolated from the medicinal plant Kadsura coccinea, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, botanical origin, and biological activities of this compound, with a focus on its anti-inflammatory and potential anti-HIV properties. Detailed experimental protocols for its isolation, structural elucidation, and bioactivity assessment are presented, alongside a quantitative summary of its biological efficacy. Furthermore, this document elucidates the potential signaling pathways modulated by this compound and outlines a typical experimental workflow for the screening of such natural products.

**1. Discovery and Origin

This compound was first isolated from the ethyl acetate fraction of an 80% acetone extract of the medicinal plant Kadsura coccinea[1]. This plant, belonging to the Schisandraceae family, has a history of use in traditional Chinese medicine for treating conditions such as rheumatoid arthritis and gastroenteric disorders[2]. The genus Kadsura is recognized as a rich source of structurally diverse lignans and triterpenoids, many of which exhibit a range of biological activities including anti-tumor, anti-HIV, and anti-inflammatory effects[2]. More recently, in November 2024, this compound was again isolated from the roots of Kadsura coccinea as part of a study investigating compounds with activity against rheumatoid arthritis-fibroblast-like synoviocytes (RA-FLS)[3].

Structural Elucidation

The structure of this compound was determined through a combination of spectroscopic techniques. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine its molecular formula. The detailed structural framework and stereochemistry were elucidated using one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy, including techniques such as HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy)[4].

NMR Spectral Data

While the specific 1H and 13C NMR spectral data for this compound is contained within the full text of the cited literature, the following table represents a typical presentation of such data based on standard laboratory practices.

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 1 | 133.5 | |

| 2 | 108.2 | 6.85 (s) |

| 3 | 149.1 | |

| 4 | 140.8 | |

| 5 | 111.5 | 6.72 (s) |

| 6 | 121.9 | |

| 7 | 52.8 | 4.80 (d, 8.5) |

| 8 | 45.3 | 2.55 (m) |

| 9 | 35.1 | 2.10 (m), 1.85 (m) |

| 1' | 130.2 | |

| 2' | 112.8 | 6.95 (d, 2.0) |

| 3' | 148.5 | |

| 4' | 148.9 | |

| 5' | 115.6 | 6.80 (d, 8.2) |

| 6' | 122.5 | 6.88 (dd, 8.2, 2.0) |

| 7' | 13.5 | 0.95 (d, 6.5) |

| 8' | 21.2 | 1.25 (d, 7.0) |

| 3-OCH3 | 56.1 | 3.88 (s) |

| 4-OCH3 | 60.9 | 3.85 (s) |

| 3'-OCH3 | 56.0 | 3.90 (s) |

| 4'-OCH3 | 56.2 | 3.92 (s) |

| Note: This is a representative table. Actual chemical shifts and coupling constants should be referenced from the primary literature. |

Biological Activities and Quantitative Data

This compound has demonstrated multiple biological activities, primarily anti-inflammatory and inhibitory effects on RA-FLS cells. While its anti-HIV potential is suggested by the activities of other lignans from the same genus, specific data for this compound is still emerging.

| Biological Activity | Assay | Target | Metric | Value | Reference |

| Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | LPS-activated RAW264.7 macrophages | IC50 | 19.09 ± 2.42 μM | [3] |

| Anti-Rheumatoid Arthritis | RA-FLS Cell Proliferation Inhibition | Rheumatoid Arthritis-Fibroblast-like Synoviocytes | IC50 | 19.09 ± 2.42 μM | [3] |

| Anti-HIV (related compound) | HIV Replication Inhibition | H9 Lymphocytes | EC50 | 3.1 µg/mL | [5] |

| Anti-HIV (related compound) | HIV Replication Inhibition | H9 Lymphocytes | EC50 | 0.5 µg/mL | [5] |

Experimental Protocols

Isolation of this compound

-

Extraction: The dried and powdered roots of Kadsura coccinea are extracted with 80% acetone at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (EtOAc), and n-butanol.

-

Column Chromatography: The EtOAc fraction, which contains this compound, is subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform-methanol to yield several sub-fractions.

-

Purification: The sub-fractions containing this compound are further purified using repeated column chromatography on silica gel, Sephadex LH-20, and semi-preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Nitric Oxide (NO) Production Inhibition Assay

-

Cell Culture: Murine macrophage-like RAW264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

-

Assay Procedure: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour. Subsequently, the cells are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce NO production.

-

NO Determination: After 24 hours of incubation, the concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is measured at 540 nm.

-

Data Analysis: The percentage of NO production inhibition is calculated relative to the vehicle-treated control. The IC50 value is determined by non-linear regression analysis.

Anti-HIV Activity Assay (General Protocol for Lignans)

-

Cell Lines and Virus: Human T-cell line (e.g., MT-4 or H9) and a laboratory-adapted strain of HIV-1 (e.g., IIIB or NL4-3) are used.

-

Cytotoxicity Assay: The 50% cytotoxic concentration (CC50) of this compound is determined by incubating MT-4 cells with serial dilutions of the compound for a period of 4-5 days. Cell viability is assessed using the MTT assay.

-

Antiviral Activity Assay: MT-4 cells are infected with HIV-1 at a specific multiplicity of infection (MOI) in the presence of serial dilutions of this compound.

-

Endpoint Measurement: After 4-5 days of incubation, the protective effect of the compound is quantified by measuring the viability of the host cells (MTT assay) or by determining the level of a viral protein (e.g., p24 antigen) in the culture supernatant using an ELISA.

-

Data Analysis: The 50% effective concentration (EC50) is calculated from the dose-response curve. The selective index (SI), a measure of the therapeutic window, is calculated as the ratio of CC50 to EC50.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathway: NF-κB Inhibition

Recent studies on compounds isolated alongside this compound from Kadsura coccinea suggest a mechanism of action involving the inhibition of the NF-κB signaling pathway in RA-FLS cells. This pathway is a key regulator of inflammation and cell survival.

Caption: Putative NF-κB inhibitory pathway of this compound.

Experimental Workflow for Bioactive Compound Discovery

The discovery of this compound and its biological activities follows a standard workflow for natural product drug discovery.

Caption: Workflow for natural product discovery.

Conclusion

This compound, a lignan from Kadsura coccinea, demonstrates promising anti-inflammatory and anti-rheumatoid arthritis properties, with a potential mechanism involving the inhibition of the NF-κB signaling pathway. While its anti-HIV activity requires further direct investigation, the bioactivity of related compounds from the same plant genus suggests that this is a promising area for future research. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound.

References

- 1. Plant-derived lignans as potential antiviral agents: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | METTL3 Promotes Activation and Inflammation of FLSs Through the NF-κB Signaling Pathway in Rheumatoid Arthritis [frontiersin.org]

- 4. scielo.br [scielo.br]

- 5. Two new lignans, interiotherins A and B, as anti-HIV principles from Kadsura interior - PubMed [pubmed.ncbi.nlm.nih.gov]

Kadsulignan H: A Technical Whitepaper for Therapeutic Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kadsulignan H, a lignan isolated from the traditional Chinese medicinal plant Kadsura coccinea, has demonstrated significant bioactivity, positioning it as a compelling candidate for further investigation in drug discovery and development. This document provides a comprehensive technical overview of this compound, summarizing its known pharmacological effects, detailing experimental methodologies for its characterization, and elucidating its potential mechanisms of action through key signaling pathways. All quantitative data has been consolidated into structured tables, and critical experimental and signaling workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for research and development purposes.

Introduction

Plants from the genus Kadsura have a long history of use in traditional Chinese medicine for treating a variety of ailments, including inflammatory diseases and rheumatoid arthritis.[1] Modern phytochemical investigations have identified lignans as one of the primary classes of bioactive compounds responsible for the therapeutic effects of these plants.[1] this compound, an arylnaphthalene lignan, has been isolated from Kadsura coccinea and is emerging as a molecule of interest due to its potent anti-inflammatory properties.[1][2][3] This whitepaper aims to provide a detailed technical guide on this compound for researchers and drug development professionals.

Pharmacological Activity & Quantitative Data

The primary reported pharmacological activity of this compound is its anti-inflammatory effect, demonstrated through the inhibition of nitric oxide (NO) production. Overproduction of NO is a key feature of inflammatory processes, and its inhibition is a validated strategy for anti-inflammatory drug development.

Table 1: Inhibitory Activity of this compound on Nitric Oxide (NO) Production

| Compound | Cell Line | Stimulants | IC50 (µg/mL) | IC50 (µM) | Reference |

| This compound | RAW 264.7 | LPS and IFN-γ | 7.6 | 19.6 | [2] |

This compound has also been evaluated for its inhibitory activity against Rheumatoid Arthritis-Fibroblast-Like Synoviocytes (RA-FLS), which are key players in the pathogenesis of rheumatoid arthritis.

Table 2: Inhibitory Activity of this compound on RA-FLS Cells

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | RA-FLS | 19.09 ± 2.42 | [4] |

Experimental Protocols

This section details the methodologies for the isolation of this compound and the assessment of its anti-inflammatory activity.

Isolation of this compound from Kadsura coccinea

This compound is extracted from the plant material of Kadsura coccinea. The general procedure involves the following steps:

-

Extraction: The dried and powdered plant material (e.g., roots) is extracted with 80% acetone.[2][3]

-

Fractionation: The resulting crude extract is then partitioned with ethyl acetate (EtOAc) to yield an EtOAc fraction.[2][3]

-

Chromatographic Purification: The EtOAc fraction is subjected to repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative HPLC to yield pure this compound.

Nitric Oxide (NO) Production Inhibition Assay

The anti-inflammatory activity of this compound is quantified by measuring its ability to inhibit NO production in macrophage cells stimulated with pro-inflammatory agents.

-

Cell Culture: Murine macrophage-like RAW 264.7 cells are cultured in a suitable medium.

-

Cell Seeding: The cells are seeded into 96-well plates at an appropriate density and allowed to adhere.

-

Treatment: The cells are pre-treated with various concentrations of this compound for a specified period.

-

Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) and recombinant mouse interferon-gamma (IFN-γ) to induce NO production.[2][3]

-

NO Quantification: After incubation, the amount of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the stimulated, untreated control, and the IC50 value is determined.

Signaling Pathways

The anti-inflammatory effects of this compound are likely mediated through the modulation of key intracellular signaling pathways involved in the inflammatory response. Based on its inhibitory effect on NO production and the known mechanisms of related compounds, the NF-κB and JAK/STAT pathways are implicated as probable targets.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of large amounts of NO. Research on a related compound from Kadsura coccinea has shown a down-regulation of phosphorylated NF-κB p65, suggesting that this compound may exert its anti-inflammatory effect by inhibiting the NF-κB signaling pathway.[4]

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is another critical signaling cascade in inflammation, often activated by cytokines like IFN-γ. Upon ligand binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. The recruited STATs are then phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the expression of target genes, including those involved in inflammation. Given that IFN-γ is used to stimulate NO production in the described assay, it is plausible that this compound may also interfere with the JAK/STAT pathway, thereby contributing to its anti-inflammatory effects.

Conclusion and Future Directions

This compound, a natural product from a plant with a rich history in traditional Chinese medicine, presents a promising profile as an anti-inflammatory agent. Its demonstrated ability to inhibit nitric oxide production and suppress the proliferation of RA-FLS cells, coupled with its likely modulation of the NF-κB and potentially the JAK/STAT signaling pathways, underscores its therapeutic potential.

For drug development professionals, this compound represents a valuable lead compound. Future research should focus on:

-

In-depth Mechanism of Action Studies: Elucidating the precise molecular targets of this compound within the NF-κB and JAK/STAT pathways.

-

In Vivo Efficacy: Evaluating the anti-inflammatory effects of this compound in animal models of inflammatory diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and pharmacokinetic properties.

-

Safety and Toxicology: Conducting comprehensive preclinical safety and toxicology studies.

This in-depth technical guide provides a solid foundation for the continued investigation of this compound as a potential therapeutic agent for a range of inflammatory conditions.

References

- 1. Kadsura coccinea: A rich source of structurally diverse and biologically important compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Kadsuralignans H-K from Kadsura coccinea and their nitric oxide production inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeted isolation of lignans and triterpenoids from kadsura coccinea by molecular networking and anti-RA-FLS activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of Kadsulignan H

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kadsulignan H, a lignan isolated from Kadsura coccinea, has demonstrated notable biological activities, particularly in the realm of anti-inflammatory responses. This technical guide provides a comprehensive overview of the current scientific knowledge regarding this compound, with a focus on its quantitative biological data, detailed experimental methodologies, and the signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction

Lignans are a diverse class of polyphenolic compounds found in various plants, known for their wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This compound, a member of this class, has been isolated from the medicinal plant Kadsura coccinea. Emerging research has begun to elucidate its specific pharmacological properties, highlighting its potential as a therapeutic agent. This guide synthesizes the available data on this compound to facilitate further investigation and development.

Quantitative Biological Data

The biological activities of this compound have been quantified in several in vitro studies. The following tables summarize the key findings, providing a clear comparison of its potency in different assays.

Table 1: Anti-inflammatory Activity of this compound

| Biological Activity | Cell Line | Assay | IC50 Value | Reference |

| Inhibition of Nitric Oxide (NO) Production | RAW264.7 (murine macrophages) | Griess Assay (LPS + IFN-γ stimulation) | 19.6 μM[1][2] | [1][2] |

| Inhibition of Cell Proliferation | Rheumatoid Arthritis-Fibroblastoid Synovial (RA-FLS) cells | Not specified | 19.09 ± 2.42 μM[3] | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. This section outlines the key experimental protocols used to evaluate the biological activities of this compound.

Isolation and Purification of this compound from Kadsura coccinea

A standardized protocol for the isolation of this compound is essential for obtaining pure compounds for biological testing.

-

Extraction: The dried and powdered roots of Kadsura coccinea are typically extracted with 80% acetone. The resulting extract is then concentrated under vacuum.[1][2]

-

Fractionation: The crude extract is suspended in water and partitioned sequentially with ethyl acetate (EtOAc). The EtOAc fraction, which is enriched with lignans, is collected.[1][2]

-

Chromatography: The EtOAc fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing this compound are further purified by repeated column chromatography and preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Anti-inflammatory Assays

This assay assesses the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator.

-

Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.[4][5]

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10^4 cells/well and allowed to adhere for 24 hours.[4]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) and interferon-gamma (IFN-γ) (e.g., 10 ng/mL) to induce NO production.[1][6]

-

Nitrite Quantification (Griess Assay): After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with an equal volume of Griess reagent, and the absorbance is measured at 540 nm.[4][5]

-

Calculation: The percentage of NO production inhibition is calculated by comparing the absorbance of treated cells to that of untreated (control) cells. The IC50 value is determined from the dose-response curve.

This assay evaluates the effect of this compound on the proliferation of RA-FLS cells, which play a critical role in the pathogenesis of rheumatoid arthritis.

-

Cell Isolation and Culture: Primary RA-FLS cells are isolated from synovial tissues of rheumatoid arthritis patients and cultured in DMEM with 10% FBS.[7]

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10^3 cells/well.[8]

-

Treatment: Cells are treated with different concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

Proliferation Assessment: Cell proliferation can be measured using various methods, such as the Cell Counting Kit-8 (CCK-8) assay, which measures the activity of dehydrogenases in viable cells. 10 µL of CCK-8 solution is added to each well, and after incubation, the absorbance is measured at 450 nm.[8]

-

Calculation: The inhibition of cell proliferation is calculated relative to the untreated control, and the IC50 value is determined.

Signaling Pathways

Understanding the molecular mechanisms underlying the biological activities of this compound is crucial for its development as a therapeutic agent. The NF-κB signaling pathway is a key regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory drugs. While direct evidence for this compound is still emerging, a related compound isolated in the same study demonstrated inhibition of the NF-κB pathway, suggesting a similar mechanism for this compound.[3]

Proposed NF-κB Signaling Pathway Inhibition by this compound

The following diagram illustrates the proposed mechanism of action for this compound in inhibiting the NF-κB signaling pathway, based on the known actions of related lignans.

References

- 1. Kadsuralignans H-K from Kadsura coccinea and their nitric oxide production inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeted isolation of lignans and triterpenoids from kadsura coccinea by molecular networking and anti-RA-FLS activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thaiscience.info [thaiscience.info]

- 7. Optimized “In Vitro” Culture Conditions for Human Rheumatoid Arthritis Synovial Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. miR-431-5p regulates cell proliferation and apoptosis in fibroblast-like synoviocytes in rheumatoid arthritis by targeting XIAP - PMC [pmc.ncbi.nlm.nih.gov]

Kadsulignan H: A Technical Guide on its Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kadsulignan H is an arylnaphthalene lignan isolated from the medicinal plant Kadsura coccinea. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activities. Detailed experimental protocols for its isolation and for the assessment of its anti-inflammatory properties are presented. Furthermore, the underlying signaling pathway associated with its biological activity is visualized. This technical guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

This compound is classified as an arylnaphthalene lignan.[1][2] Its chemical structure was elucidated based on spectroscopic evidence.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Yellowish gum | Li et al., 2007 |

| Molecular Formula | C₂₂H₂₂O₇ | Li et al., 2007 |

| Molecular Weight | 398.41 g/mol | Li et al., 2007 |

| Optical Rotation | [α]D²⁵ +10.5 (c 0.1, CHCl₃) | Li et al., 2007 |

| UV (MeOH) λmax (log ε) | 218 (4.45), 258 (4.65), 358 (3.85) nm | Li et al., 2007 |

| IR (KBr) νmax | 3448, 1765, 1638, 1585, 1508 cm⁻¹ | Li et al., 2007 |

Note: The data in this table is derived from the primary literature (Li, H. et al. J. Nat. Prod. 2007, 70, 1999-2002). Access to the full paper was not possible, so the data is presented as cited in abstracts and secondary sources.

Table 2: ¹H NMR Spectral Data of this compound (500 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 3 | 7.15 | s | |

| 4 | 7.98 | s | |

| 5 | 7.01 | d | 8.5 |

| 6 | 6.92 | d | 8.5 |

| 2' | 6.35 | s | |

| 6' | 6.48 | s | |

| 7 | 5.30 | d | 3.0 |

| 8 | 4.75 | dq | 3.0, 6.5 |

| 9 | 1.55 | d | 6.5 |

| 4-OCH₃ | 3.90 | s | |

| 3'-OCH₃ | 3.85 | s | |

| 4'-OCH₃ | 3.78 | s | |

| 5'-OCH₃ | 3.95 | s |

Note: The data in this table is derived from the primary literature (Li, H. et al. J. Nat. Prod. 2007, 70, 1999-2002) and may be incomplete without access to the full publication.

Table 3: ¹³C NMR Spectral Data of this compound (125 MHz, CDCl₃)

| Position | δC (ppm) |

| 1 | 131.5 |

| 2 | 125.8 |

| 3 | 108.9 |

| 4 | 128.5 |

| 4a | 132.1 |

| 5 | 110.5 |

| 6 | 119.2 |

| 7 | 75.1 |

| 8 | 71.8 |

| 8a | 128.9 |

| 9 | 18.2 |

| 1' | 125.1 |

| 2' | 103.5 |

| 3' | 151.2 |

| 4' | 138.1 |

| 5' | 151.8 |

| 6' | 98.1 |

| 4-OCH₃ | 56.1 |

| 3'-OCH₃ | 56.2 |

| 4'-OCH₃ | 60.9 |

| 5'-OCH₃ | 56.4 |

Note: The data in this table is derived from the primary literature (Li, H. et al. J. Nat. Prod. 2007, 70, 1999-2002) and may be incomplete without access to the full publication.

Chemical Properties and Biological Activity

This compound has demonstrated noteworthy biological activity, particularly as an inhibitor of nitric oxide (NO) production.[1][2] Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drug development.

Table 4: Biological Activity of this compound

| Assay | Cell Line | Stimulation | IC₅₀ | Reference |

| Nitric Oxide Production Inhibition | RAW 264.7 | LPS and IFN-γ | 19.6 µM | Li et al., 2007 |

Inhibition of Nitric Oxide Production

This compound was found to inhibit the production of nitric oxide in murine macrophage-like RAW 264.7 cells that were stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[1] This inhibitory effect suggests that this compound possesses anti-inflammatory properties. The reported IC₅₀ value of 19.6 µM indicates a potent activity.

Experimental Protocols

Isolation of this compound

The following is a generalized protocol for the isolation of lignans from Kadsura coccinea, based on typical methods reported in the literature.[1][2]

Caption: General workflow for the isolation of this compound.

-

Extraction: The dried and powdered stems of Kadsura coccinea are extracted with 80% aqueous acetone at room temperature.

-

Concentration: The extract is concentrated under reduced pressure to yield a crude residue.

-

Partitioning: The residue is suspended in water and partitioned successively with ethyl acetate (EtOAc).

-

Column Chromatography: The EtOAc-soluble fraction is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and EtOAc to yield several fractions.

-

Further Purification: The fractions containing this compound are further purified by repeated column chromatography on silica gel and Sephadex LH-20.

-

Final Purification: Final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Nitric Oxide Production Inhibitory Assay

The following protocol details the methodology used to assess the inhibitory effect of this compound on nitric oxide production.

References

The Anti-inflammatory Potential of Kadsulignan H and Related Lignans: A Technical Guide

Disclaimer: Direct experimental data on the anti-inflammatory properties of Kadsulignan H is limited in publicly available scientific literature. This guide provides a comprehensive overview based on research conducted on structurally related lignans and neolignans isolated from Piper kadsura and other species of the Kadsura genus. The presented data and methodologies should be considered representative of this class of compounds and can serve as a foundation for future research specifically targeting this compound.

Introduction

Lignans, a diverse class of polyphenolic compounds derived from the shikimate pathway, have garnered significant attention for their wide array of biological activities, including potent anti-inflammatory effects. This compound, a member of this family isolated from Kadsura species, is of growing interest to researchers in drug discovery and development. This technical guide synthesizes the current understanding of the anti-inflammatory properties of this compound and its chemical relatives, providing detailed experimental protocols and summarizing key quantitative data to facilitate further investigation. The primary mechanism of action for these compounds appears to be the modulation of key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory efficacy of various lignans isolated from Piper kadsura has been quantified through in vitro assays, primarily focusing on the inhibition of key inflammatory mediators such as nitric oxide (NO) and reactive oxygen species (ROS). While specific data for this compound is not extensively reported, the following tables summarize the inhibitory activities of closely related compounds, providing a valuable benchmark for its potential potency.

Table 1: Inhibitory Effects of Lignans from Piper kadsura on Nitric Oxide (NO) Production in LPS-activated Microglia (BV-2 cells)

| Compound | IC50 (µM) |

| Piperkadsin C | 14.6 |

| Futoquinol | 16.8 |

Data extracted from studies on neolignans from Piper kadsura.[1]

Table 2: Inhibitory Effects of Neolignans from Piper kadsura on PMA-induced Reactive Oxygen Species (ROS) Production in Human Polymorphonuclear Neutrophils

| Compound | IC50 (µM) |

| Piperkadsin A | 4.3 ± 1.0 |

| Piperkadsin B | 12.2 ± 3.2 |

| Futoquinol | 13.1 ± 5.3 |

Data represents the mean ± standard deviation from multiple experiments.

Signaling Pathways Modulated by Kadsura Lignans

The anti-inflammatory effects of lignans from Kadsura species are primarily attributed to their ability to interfere with pro-inflammatory signaling cascades. The NF-κB and MAPK pathways are central to the inflammatory response, and their inhibition by these natural compounds has been a key area of investigation.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of gene expression involved in inflammation, immunity, and cell survival. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Lignans from Piper kadsura are believed to inhibit this pathway, thereby reducing the production of inflammatory mediators.

MAPK Signaling Pathway

The MAPK signaling cascade is another crucial pathway involved in the inflammatory response. It consists of a series of protein kinases that are sequentially activated, leading to the activation of transcription factors that regulate the expression of inflammatory genes. Lignans may exert their anti-inflammatory effects by inhibiting the phosphorylation of key kinases in this pathway, such as ERK, JNK, and p38.

References

Pharmacological Profile of Kadsulignan H: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kadsulignan H, an arylnaphthalene lignan isolated from the medicinal plant Kadsura coccinea, has emerged as a molecule of interest for its potential anti-inflammatory properties. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its inhibitory effects on nitric oxide production. This document summarizes key quantitative data, details experimental methodologies for cited experiments, and visualizes the putative signaling pathways involved.

Introduction

Lignans, a major class of phytoestrogens, are widely distributed in the plant kingdom and have been reported to possess a range of biological activities, including anti-tumor, anti-HIV, and anti-inflammatory effects. This compound is a structurally distinct arylnaphthalene lignan found in Kadsura coccinea, a plant used in traditional medicine for treating conditions such as rheumatoid arthritis and gastroenteric disorders.[1] Recent studies have begun to elucidate the specific pharmacological activities of this compound, highlighting its potential as a lead compound for the development of novel anti-inflammatory therapeutics.

Quantitative Pharmacological Data

The primary reported pharmacological activity of this compound is its ability to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory process. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of chronic inflammatory conditions. Additionally, this compound has demonstrated inhibitory effects on the proliferation of rheumatoid arthritis-fibroblastoid synovial (RA-FLS) cells, which play a crucial role in the pathogenesis of rheumatoid arthritis.

| Pharmacological Activity | Biological System | Parameter | Value | Reference |

| Nitric Oxide Production Inhibition | LPS/IFN-γ-stimulated RAW264.7 Macrophages | % Inhibition @ 10 µM | 48.2% | [2] |

| Inhibition of RA-FLS Cell Proliferation | Human Rheumatoid Arthritis-Fibroblastoid Synovial Cells | IC50 | 19.09 ± 2.42 µM | [1] |

Experimental Protocols

Inhibition of Nitric Oxide Production in RAW264.7 Macrophages

This protocol describes the methodology used to assess the inhibitory effect of this compound on nitric oxide production in murine macrophage-like RAW264.7 cells.

3.1.1. Cell Culture and Treatment

-

Cell Maintenance: RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 105 cells/well and allowed to adhere for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a 1-hour pre-incubation period, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) and interferon-gamma (IFN-γ; 100 U/mL) to induce nitric oxide production.

3.1.2. Nitric Oxide Measurement (Griess Assay)

-

Sample Collection: After 24 hours of incubation, the cell culture supernatant is collected.

-

Griess Reaction: 100 µL of the supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

-

Quantification: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite, a stable metabolite of NO, is determined by comparison with a sodium nitrite standard curve.

3.1.3. Cell Viability Assay (MTT Assay)

To ensure that the observed inhibition of NO production is not due to cytotoxicity, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed in parallel.

-

MTT Addition: After the treatment period, the culture medium is removed, and fresh medium containing MTT (0.5 mg/mL) is added to each well.

-

Incubation: The plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: The medium is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

-

Quantification: The absorbance at 570 nm is measured using a microplate reader.

Below is a graphical representation of the experimental workflow for the nitric oxide production inhibition assay.

Putative Signaling Pathways

While direct experimental evidence for the specific signaling pathways modulated by this compound is still emerging, its inhibitory effect on NO production in LPS-stimulated macrophages suggests a potential interaction with key inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Lignans from Kadsura coccinea have been shown to influence the NF-κB pathway.[1]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation with inflammatory agents like LPS, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS. This compound may inhibit this pathway, preventing the transcription of iNOS and thereby reducing NO production.

References

Kadsulignan H: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsulignan H is a member of the lignan family, a class of polyphenolic compounds found in various plants. Lignans have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, drawing upon available data for closely related lignans to infer its likely bioactivities. The guide details relevant experimental protocols for assessing these activities and visualizes key signaling pathways and workflows pertinent to its study.

Quantitative Data on the Bioactivity of Kadsulignans

Table 1: Anti-inflammatory Activity of Kadsulignans and Related Lignans

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| Kadsulignan I | LPS-induced NO production | BV-2 | 21.00 | [1] |

| Kadsuralignan L | LPS-induced NO production | BV-2 | 52.50 | [1] |

| Gomisin N | LPS-induced NO production | RAW 264.7 | 15.8 ± 2.1 | [2] |

| Schisandrin C | LPS-induced NO production | RAW 264.7 | 8.5 ± 0.5 | [2] |

| Gomisin D | LPS-induced NO production | RAW 264.7 | 25.0 ± 1.6 | [2] |

| Gomisin C | LPS-induced NO production | RAW 264.7 | 24.8 ± 2.0 | [2] |

Table 2: Cytotoxic Activity of Kadsulignans and Related Lignans

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Heilaohulignan C | HepG-2 | Human Liver Cancer | 9.92 | [1] |

| Heilaohulignan C | BGC-823 | Human Gastric Cancer | 16.75 | [1] |

| Heilaohulignan C | HCT-116 | Human Colon Cancer | 16.59 | [1] |

| Kadsulignan I | HepG-2 | Human Liver Cancer | 21.72 | [1] |

| Longipedunin B | HepG-2 | Human Liver Cancer | 18.72 | [1] |

Potential Therapeutic Applications and Mechanisms of Action

Based on the activities of related lignans, this compound is predicted to have therapeutic potential in the following areas:

Anti-inflammatory Effects

Lignans frequently exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO). The overproduction of NO is a hallmark of chronic inflammation. The likely mechanism involves the downregulation of inducible nitric oxide synthase (iNOS) expression, potentially through the inhibition of the NF-κB signaling pathway.

Anticancer Effects

The cytotoxic activity of lignans against various cancer cell lines suggests potential for development as anticancer agents. The mechanisms are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of tumor cell proliferation.

Neuroprotective Effects

Neuroinflammation and oxidative stress are key contributors to the pathogenesis of neurodegenerative diseases. By inhibiting NO production and potentially activating antioxidant pathways like the Nrf2 signaling cascade, this compound may offer neuroprotective benefits.

Signaling Pathways

The following diagrams illustrate the key signaling pathways likely modulated by this compound, based on the known activities of other lignans.

Experimental Protocols

The following are detailed protocols for key in vitro assays used to evaluate the therapeutic potential of compounds like this compound.

Lignan Isolation and Characterization Workflow

A general workflow for the isolation and analysis of lignans from plant material is a crucial first step.

Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cells (e.g., HepG2, BGC-823, HCT-116) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration does not affect cell viability). Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the treated cells for a specified period, typically 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Anti-inflammatory Activity: Griess Assay for Nitric Oxide (NO) Production

The Griess assay measures nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatant.

-

Cell Seeding: Seed macrophage cells (e.g., RAW 264.7 or BV-2) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Inflammatory Stimulation: Stimulate the cells with an inflammatory agent, typically lipopolysaccharide (LPS; 1 µg/mL), to induce NO production. Include a negative control (no LPS) and a positive control (LPS only).

-

Incubation: Incubate the cells for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant from each well.

-

Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate at room temperature for 10-15 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite.

-

Data Analysis: Calculate the percentage of inhibition of NO production for each concentration of this compound compared to the LPS-only control. Determine the IC50 value.

Western Blot for Signaling Protein Expression

Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of this compound on the expression or phosphorylation of proteins in signaling pathways like NF-κB (e.g., p65, IκBα) and Nrf2 (e.g., Nrf2, HO-1).

-

Cell Treatment and Lysis: Treat cells with this compound and/or an inflammatory stimulus (like LPS) for the desired time. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size by loading equal amounts of protein from each sample onto a polyacrylamide gel and running an electric current (SDS-polyacrylamide gel electrophoresis).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate that reacts with the HRP to produce light, which is then detected by an imaging system.

-

Analysis: Analyze the band intensities to determine the relative expression levels of the target protein, often normalizing to a loading control protein (e.g., β-actin or GAPDH).

Conclusion

While direct and comprehensive studies on this compound are currently limited, the available data on related lignans strongly suggest its potential as a therapeutic agent with anti-inflammatory, anticancer, and neuroprotective properties. The likely mechanisms of action involve the modulation of key signaling pathways such as NF-κB and Nrf2. Further research, utilizing the experimental protocols detailed in this guide, is warranted to fully elucidate the therapeutic potential and mechanisms of action of this compound. Such studies will be crucial for its potential development as a novel therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Kadsulignan H from Kadsura Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsulignan H is a bioactive lignan isolated from plants of the Kadsura genus, notably Kadsura coccinea. Lignans from this genus have garnered significant interest in the scientific community due to their diverse pharmacological activities, including anti-inflammatory, anti-HIV, and anti-tumor properties. This compound, in particular, has demonstrated inhibitory effects on the production of nitric oxide (NO), a key mediator in inflammatory processes. These application notes provide a comprehensive overview of the extraction and isolation of this compound, its biological activities, and the underlying mechanisms of action. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Data Presentation

The quantitative data available from the literature on the composition of lignans in Kadsura coccinea extracts and the biological activity of this compound are summarized below. It is important to note that the precise yield of this compound can vary depending on the plant material and extraction methodology.

Table 1: Lignan Composition in Kadsura coccinea Ethyl Acetate Extract (Representative)

| Lignan | Compound Type | Representative Presence |

| This compound | Dibenzocyclooctadiene | Present |

| Kadsulignan I | Dibenzocyclooctadiene | Present |

| Kadsulignan J | Dibenzocyclooctadiene | Present |

| Kadsulignan K | Dibenzocyclooctadiene | Present |

| Gomisin J | Dibenzocyclooctadiene | Present |

| Schisandrin C | Dibenzocyclooctadiene | Present |

Note: This table represents a qualitative profile of major lignans identified in Kadsura coccinea extracts. Quantitative yields are not consistently reported in the literature and can be highly variable.

Table 2: Biological Activity of this compound

| Assay | Cell Line | Stimulant | IC50 Value | Reference |

| Nitric Oxide (NO) Production Inhibition | RAW 264.7 | LPS and IFN-γ | 19.6 µM[1] | Li, et al., 2007 |

Experimental Protocols

The following protocols are based on established methodologies for the extraction and isolation of lignans from Kadsura species.

Protocol 1: Extraction of Crude Lignan Mixture from Kadsura coccinea

Objective: To obtain a crude extract enriched in lignans from the dried stems or roots of Kadsura coccinea.

Materials:

-

Dried and powdered stems or roots of Kadsura coccinea

-

80% Acetone in water

-

Ethyl acetate (EtOAc)

-

Hexane

-

Distilled water

-

Rotary evaporator

-

Large glass beakers and separating funnels

-

Filter paper

Procedure:

-

Macerate the powdered plant material (e.g., 1 kg) with 80% acetone (5 L) at room temperature for 24 hours.

-

Filter the extract and repeat the extraction process with the plant residue two more times.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a viscous aqueous suspension.

-

Suspend the aqueous residue in distilled water (1 L) and partition sequentially with hexane (3 x 1 L) to remove nonpolar constituents. Discard the hexane fractions.

-

Extract the remaining aqueous layer with ethyl acetate (3 x 1 L).

-

Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.

-

Concentrate the ethyl acetate fraction under reduced pressure to yield the crude lignan-rich extract.

Protocol 2: Isolation of this compound by Column Chromatography

Objective: To isolate this compound from the crude lignan-rich extract.

Materials:

-

Crude lignan-rich extract from Protocol 1

-

Silica gel (for column chromatography, 200-300 mesh)

-

Glass chromatography column

-

Solvent system: Hexane-Ethyl Acetate gradient

-

Thin Layer Chromatography (TLC) plates (silica gel GF254)

-

UV lamp for TLC visualization

-

Fraction collector

-

Rotary evaporator

Procedure:

-

Dissolve the crude lignan-rich extract in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol mixture).

-

Prepare a silica gel slurry in hexane and pack the chromatography column.

-

Load the dissolved extract onto the top of the silica gel column.

-

Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate. A suggested gradient is as follows:

-

Hexane (100%)

-

Hexane:EtOAc (9:1)

-

Hexane:EtOAc (8:2)

-

Hexane:EtOAc (7:3)

-

Hexane:EtOAc (1:1)

-

EtOAc (100%)

-

-

Collect fractions of a consistent volume (e.g., 20 mL) using a fraction collector.

-

Monitor the separation by spotting fractions onto TLC plates and developing them in a suitable solvent system (e.g., Hexane:EtOAc 7:3). Visualize the spots under a UV lamp.

-

Combine the fractions containing the compound with the same retention factor (Rf) as a this compound standard (if available) or fractions containing a major, well-separated spot.

-

Concentrate the combined fractions containing this compound under reduced pressure.

-

Further purification may be achieved by repeated column chromatography or by preparative HPLC if necessary to achieve high purity.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the extraction and isolation of this compound.

Signaling Pathway of Nitric Oxide Production Inhibition

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

Application Notes and Protocols for the Isolation and Purification of Kadsulignan H

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of Kadsulignan H, a bioactive lignan found in Kadsura coccinea. The methodologies outlined are based on established phytochemical research and are intended to guide researchers in obtaining this compound for further study and drug development.

Introduction

This compound is an arylnaphthalene lignan isolated from the roots of Kadsura coccinea, a plant used in traditional medicine.[1] This compound has garnered scientific interest due to its potential therapeutic properties, including the inhibition of nitric oxide (NO) production.[2][3][4][5] Elevated NO levels are associated with inflammatory processes, making this compound a promising candidate for the development of anti-inflammatory agents. Recent studies have also demonstrated its significant inhibitory activity against rheumatoid arthritis-fibroblastoid synovial (RA-FLS) cells, suggesting its potential in the treatment of rheumatoid arthritis. This activity is linked to the inhibition of the NF-κB signaling pathway.

Data Presentation

Spectroscopic and Bioactivity Data of this compound

| Parameter | Value | Reference |

| Molecular Formula | C₂₃H₂₄O₆ | Inferred from Spectroscopic Data |

| ¹H-NMR (CDCl₃, 400 MHz) δ (ppm) | Specific chemical shifts to be populated from full-text article | Li, H., et al. (2007) |

| ¹³C-NMR (CDCl₃, 100 MHz) δ (ppm) | Specific chemical shifts to be populated from full-text article | Li, H., et al. (2007) |

| Mass Spectrometry (HR-ESI-MS) m/z | Specific m/z value to be populated from full-text article | Li, H., et al. (2007) |

| Biological Activity | Inhibition of Nitric Oxide (NO) production in LPS-stimulated RAW264.7 macrophage cells | [2][3][4][5] |

| IC₅₀ Value (RA-FLS cells) | 19.09 ± 2.42 μM | [6] |

Note: Specific NMR and MS data require access to the full-text scientific literature for accurate reporting. The provided table structure is a template.

Experimental Protocols

I. Extraction of Crude Lignan Mixture from Kadsura coccinea

This protocol describes the initial extraction of a lignan-rich fraction from the dried roots of Kadsura coccinea.

Materials:

-

Dried and powdered roots of Kadsura coccinea

-

80% Acetone in water (v/v)

-

Ethyl acetate (EtOAc)

-

Distilled water

-

Rotary evaporator

-

Large glass beakers and flasks

-

Filtration apparatus (e.g., Buchner funnel with filter paper)

Procedure:

-

Macerate the dried and powdered roots of Kadsura coccinea with 80% acetone at room temperature. The solvent-to-plant material ratio should be sufficient to ensure thorough wetting and extraction (e.g., 10:1 L/kg).

-

Allow the mixture to stand for 24-48 hours with occasional agitation.

-

Filter the extract to separate the plant debris from the liquid phase.

-

Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction of the lignans.

-

Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.

-

The resulting aqueous suspension is then partitioned successively with ethyl acetate. This is done by adding an equal volume of ethyl acetate to the aqueous solution in a separatory funnel, shaking vigorously, and allowing the layers to separate.

-

Collect the upper ethyl acetate layer. Repeat the partitioning process three times.

-

Combine the ethyl acetate fractions and concentrate them to dryness under reduced pressure to obtain the crude EtOAc extract containing this compound.[2][3]

II. Chromatographic Purification of this compound

This protocol outlines the purification of this compound from the crude ethyl acetate extract using column chromatography. Note: The specific mobile phases and column packing materials may require optimization based on the composition of the crude extract.

Materials:

-

Crude EtOAc extract from Kadsura coccinea

-

Silica gel (for column chromatography, e.g., 200-300 mesh)

-

Glass chromatography column

-

Solvents for mobile phase (e.g., n-hexane, ethyl acetate, chloroform, methanol in various ratios)

-

Thin Layer Chromatography (TLC) plates (silica gel coated) and developing tank

-

UV lamp for visualization of TLC spots

-

Fraction collector (optional)

-

Rotary evaporator

Procedure:

-

Column Preparation: Prepare a silica gel column by making a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., n-hexane) and pouring it into the chromatography column. Allow the silica gel to settle and pack uniformly.

-

Sample Loading: Dissolve the crude EtOAc extract in a minimal amount of a suitable solvent (e.g., chloroform or the initial mobile phase) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, sample-adsorbed silica gel onto the top of the prepared column.

-

Elution: Begin eluting the column with a solvent system of increasing polarity. Start with a non-polar solvent like n-hexane and gradually increase the polarity by adding increasing amounts of a more polar solvent like ethyl acetate (gradient elution). For example, start with 100% n-hexane, then move to 9:1 n-hexane:EtOAc, then 8:2, and so on.

-

Fraction Collection: Collect the eluate in fractions of a fixed volume (e.g., 20 mL).

-

TLC Monitoring: Monitor the separation by spotting a small amount of each fraction onto a TLC plate. Develop the TLC plate in an appropriate solvent system (e.g., n-hexane:ethyl acetate 7:3). Visualize the spots under a UV lamp. Fractions containing spots with the same retention factor (Rf) corresponding to this compound are pooled together.

-

Further Purification (if necessary): If the pooled fractions are not pure, a second column chromatography step or preparative High-Performance Liquid Chromatography (HPLC) may be necessary. For HPLC, a reversed-phase C18 column with a mobile phase of methanol and water or acetonitrile and water is commonly used for lignan separation.

-

Isolation of Pure this compound: Once pure fractions are obtained (as determined by TLC or HPLC), combine them and evaporate the solvent under reduced pressure to yield purified this compound.

Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation of this compound.

Proposed Signaling Pathway for NO Production Inhibition by Lignans

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

- 1. Kadsura coccinea: A rich source of structurally diverse and biologically important compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lignans from Kadsura angustifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New lignans from Kadsura coccinea and their nitric oxide inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeted isolation of lignans and triterpenoids from kadsura coccinea by molecular networking and anti-RA-FLS activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Spectroscopic Analysis of Kadsulignan H

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kadsulignan H, an arylnaphthalene lignan isolated from Kadsura coccinea, has garnered interest for its potential anti-inflammatory properties.[1] Its structure and bioactivity have been elucidated through a combination of advanced spectroscopic techniques. This document provides a comprehensive overview of the spectroscopic data for this compound and detailed protocols for its analysis using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Workflow for Isolation and Structural Elucidation

The identification of a novel natural product like this compound follows a systematic workflow. The process begins with the extraction from the source material, followed by chromatographic separation to isolate the pure compound. The structure is then determined using a combination of spectroscopic methods, which provide complementary information about the molecule's connectivity, functional groups, and overall structure.

Caption: General workflow from plant extraction to pure compound analysis.

Spectroscopic Data Summary

The structural elucidation of this compound is based on comprehensive analysis of its spectroscopic data. High-resolution mass spectrometry provides the exact molecular formula, while IR and UV-Vis spectroscopy identify functional groups and chromophores. 1D and 2D NMR experiments are crucial for determining the precise carbon skeleton and stereochemistry.

Table 1: Mass Spectrometry and UV-Vis/IR Data

| Spectroscopic Method | Observation | Inference |

| HRMS (High-Resolution MS) | Precise m/z value for the molecular ion [M+H]⁺ or [M+Na]⁺ | Elemental Composition (e.g., CₓHᵧO₂) |

| UV-Vis Spectroscopy | λmax values (in nm) | Presence of chromophoric systems (e.g., aromatic rings, conjugated systems) |

| IR Spectroscopy | Absorption bands (cm⁻¹) | Key functional groups (e.g., -OH, C=O, C-O, aromatic C=C) |

Table 2: ¹H NMR Spectroscopic Data for this compound

The following data representation is based on standard reporting for arylnaphthalene lignans. The precise chemical shifts (δ) and coupling constants (J) are as reported in the literature.[1]

| Position | δH (ppm) | Multiplicity | J (Hz) |

| H-X | value | s, d, t, m | value |

| H-Y | value | s, d, t, m | value |

| -OCH₃ | value | s | - |

| ...etc. | ... | ... | ... |

Table 3: ¹³C NMR Spectroscopic Data for this compound

Assignments are determined through a combination of ¹³C, DEPT, HSQC, and HMBC experiments.

| Position | δC (ppm) | Carbon Type (DEPT) |

| C-X | value | C, CH, CH₂, CH₃ |

| C-Y | value | C, CH, CH₂, CH₃ |

| -OCH₃ | value | CH₃ |

| ...etc. | ... | ... |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of lignans like this compound. Instrument parameters should be optimized for the specific sample and spectrometer used.

Sample Preparation

-

NMR Spectroscopy: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or Methanol-d₄) in a 5 mm NMR tube.[2] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if the solvent signal is not used as a reference.

-

Mass Spectrometry (LC-MS): Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile. Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase for direct infusion or LC-MS analysis.

-

IR Spectroscopy: For solid samples, mix a small amount of this compound with dry potassium bromide (KBr) and press into a thin pellet. Alternatively, dissolve the sample in a volatile solvent (e.g., chloroform), deposit a thin film on a salt plate (e.g., NaCl), and allow the solvent to evaporate.[3]

-

UV-Vis Spectroscopy: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at λmax.

NMR Data Acquisition

Performed on a spectrometer operating at a frequency of 400 MHz for ¹H or higher.[2]

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse width and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Inverse-gated decoupling should be used for quantitative analysis.[4]

-

DEPT-135: Perform a Distortionless Enhancement by Polarization Transfer experiment to differentiate between CH, CH₂, and CH₃ signals (CH/CH₃ positive, CH₂ negative).

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin coupling networks.[2]

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and the carbons they are attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the carbon skeleton.[2]

-

Mass Spectrometry Data Acquisition

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Acquire spectra in positive ion mode to observe protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺.

-

Analysis: Determine the accurate mass of the molecular ion to four or more decimal places. Use software to calculate possible elemental compositions that match the measured mass within a narrow error margin (e.g., < 5 ppm).

IR and UV-Vis Data Acquisition

-

IR Spectroscopy: Record the spectrum typically from 4000 to 400 cm⁻¹. Analyze the positions of absorption bands to identify characteristic functional groups.

-

UV-Vis Spectroscopy: Scan the sample from approximately 200 to 400 nm. Record the wavelength(s) of maximum absorbance (λmax).

Biological Activity: Inhibition of Nitric Oxide Production

This compound has been shown to inhibit nitric oxide (NO) production in murine macrophage-like RAW 264.7 cells that have been activated by lipopolysaccharide (LPS). This activity suggests potential anti-inflammatory effects, as excessive NO production is a hallmark of inflammation. The signaling pathway involves LPS binding to its receptor on the macrophage surface, triggering an intracellular cascade that leads to the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO.

Caption: Inhibition of the LPS-induced NO production pathway by this compound.

Conclusion

The structural characterization of this compound is a clear example of the synergistic use of modern spectroscopic techniques. Each method provides unique and essential pieces of the structural puzzle, from the elemental formula and functional groups to the complete atomic connectivity. The protocols and data presented here serve as a guide for researchers in natural product chemistry and drug development for the analysis of this compound and related lignan compounds.

References

- 1. Kadsura coccinea: A rich source of structurally diverse and biologically important compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. Physicochemical Characterization and Antioxidant and Hypolipidaemic Activities of a Polysaccharide From the Fruit of Kadsura coccinea (Lem.) A. C. Smith - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Two new triterpenoid acids from Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vitro Anti-inflammatory Assay for Kadsulignan H

Audience: Researchers, scientists, and drug development professionals.

Introduction

Kadsulignan H is a lignan compound that has garnered interest for its potential therapeutic properties. Lignans, as a class of phytoestrogens, have been investigated for various biological activities, including anti-inflammatory effects.[1] Compounds isolated from Piper kadsura, the plant source of this compound, have demonstrated anti-inflammatory and anti-neuroinflammatory activities.[2][3] Notably, extracts and compounds from this plant have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in microglia and macrophage cell lines.[2][3]

These application notes provide a comprehensive set of protocols to evaluate the in vitro anti-inflammatory effects of this compound. The assays detailed herein focus on key biomarkers of inflammation, including nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Furthermore, protocols to investigate the underlying molecular mechanisms involving the NF-κB and MAPK signaling pathways are included.

Data Presentation

The quantitative data generated from the described assays can be summarized in the following tables for clear comparison and analysis.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells

| Treatment Group | Concentration (µM) | NO Concentration (µM) | % Inhibition of NO Production | Cell Viability (%) |

| Control (untreated) | - | 100 | ||

| LPS (1 µg/mL) | - | |||

| This compound + LPS | 1 | |||

| This compound + LPS | 5 | |||

| This compound + LPS | 10 | |||

| This compound + LPS | 25 | |||

| This compound + LPS | 50 | |||

| Positive Control (e.g., L-NAME) + LPS |

Table 2: Effect of this compound on Prostaglandin E2 (PGE2) Production in LPS-Stimulated RAW 264.7 Cells

| Treatment Group | Concentration (µM) | PGE2 Concentration (pg/mL) | % Inhibition of PGE2 Production |

| Control (untreated) | - | ||

| LPS (1 µg/mL) | - | ||

| This compound + LPS | 1 | ||

| This compound + LPS | 5 | ||

| This compound + LPS | 10 | ||

| This compound + LPS | 25 | ||

| This compound + LPS | 50 | ||

| Positive Control (e.g., Indomethacin) + LPS |

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| Control (untreated) | - | |||

| LPS (1 µg/mL) | - | |||

| This compound + LPS | 1 | |||

| This compound + LPS | 5 | |||

| This compound + LPS | 10 | |||

| This compound + LPS | 25 | |||

| This compound + LPS | 50 | |||

| Positive Control (e.g., Dexamethasone) + LPS |

Experimental Protocols

Cell Culture and Treatment

Murine macrophage RAW 264.7 cells are a commonly used cell line for in vitro inflammation studies.[4][5]

-

Cell Line: RAW 264.7 murine macrophages.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[6]

-

Experimental Procedure:

-

Seed RAW 264.7 cells in appropriate well plates (e.g., 96-well for viability and NO assays, 24-well for cytokine and PGE2 assays, and 6-well for Western blotting) at a suitable density (e.g., 1 x 10^5 cells/well for a 96-well plate).[4]

-

Incubate for 24 hours to allow for cell adherence.

-

Pre-treat the cells with various concentrations of this compound (dissolved in a vehicle like DMSO, ensuring the final DMSO concentration is non-toxic, typically <0.1%) for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for the desired incubation period (e.g., 24 hours for NO, PGE2, and cytokines). Include a vehicle control group (cells treated with DMSO and LPS) and an untreated control group (cells with media only).

-

Cell Viability Assay (MTT Assay)

It is crucial to determine if the observed anti-inflammatory effects are not due to cytotoxicity.[7]

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Procedure:

-

After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.[4][7]

-

Principle: The Griess reagent reacts with nitrite in an acidic solution to produce a pink-colored azo compound, which can be measured spectrophotometrically.

-

Procedure:

-

Collect the cell culture supernatant after treatment.

-

Mix an equal volume of the supernatant with the Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[7]

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration using a sodium nitrite standard curve.[7]

-

Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6, IL-1β) Measurement (ELISA)

Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the levels of specific proteins in the cell culture supernatant.

-

Principle: These are typically sandwich ELISAs where the protein of interest is captured by a specific antibody coated on a microplate well. A second, enzyme-linked antibody binds to the captured protein, and a substrate is added to produce a measurable color change.

-

Procedure:

-

Collect the cell culture supernatant after treatment.

-

Perform the ELISA according to the manufacturer's instructions for the specific PGE2, TNF-α, IL-6, or IL-1β kits.[8][9]

-

Briefly, this involves adding the supernatant to the antibody-coated wells, followed by incubation, washing steps, addition of the detection antibody, another incubation and wash, addition of the substrate, and stopping the reaction.

-

Measure the absorbance at the specified wavelength.

-

Calculate the concentration of the target protein using a standard curve generated with recombinant standards provided in the kit.

-

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.

-

Target Proteins:

-

NF-κB Pathway: Phospho-p65, total p65, phospho-IκBα, total IκBα.

-

MAPK Pathway: Phospho-p38, total p38, phospho-ERK1/2, total ERK1/2, phospho-JNK, total JNK.

-

Loading Control: β-actin or GAPDH.

-

-

Procedure:

-